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The table below summarizes a systematic review and network meta-analysis of randomized controlled trials

(RCTs) for relapsing multiple sclerosis. It directly compares the key characteristics of Evobrutinib and

Tolebrutinib [1] [2].

Feature Evobrutinib Tolebrutinib

Representative Dose 45 mg and 75 mg, twice daily (BID)
[2]

60 mg, once daily (QD) [1] [2]

Key Efficacy on MRI
Lesions

Significantly reduces gadolinium-
enhancing lesions vs. placebo;

efficacy comparable to teriflunomide
[2].

Reduces new/enlarged T2 lesions
vs. placebo; effects appear dose-
dependent [1] [2].

Impact on
Annualized Relapse
Rate (ARR)

Demonstrated a trend in reducing
ARR in Phase II; Phase III trials are

ongoing [3] [4].

No significant reduction in ARR
shown in the included analysis [2].

Most Common
Adverse Events
(AEs)

Nasopharyngitis; transient increase in

liver enzymes (ALT, AST) [1] [4].

Nasopharyngitis; mild gastrointestinal

symptoms [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-interest
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41015666/
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://pubmed.ncbi.nlm.nih.gov/41015666/
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://pubmed.ncbi.nlm.nih.gov/41015666/
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://practicalneurology.com/diseases-diagnoses/ms-immune-disorders/ms-minute-late-breaking-data-from-ectrimsevobrutinib-safety-and-efficacy/30164/
https://www.emdserono.com/us-en/company/news/press-releases/new-late-breaking-data-at-ean-indicate-evobrutinib-is-the-first-btk-inhibitor-to-report-efficacy-and-safety-in-ms-over-108-weeks-23-05-2020.html
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://pubmed.ncbi.nlm.nih.gov/41015666/
https://www.emdserono.com/us-en/company/news/press-releases/new-late-breaking-data-at-ean-indicate-evobrutinib-is-the-first-btk-inhibitor-to-report-efficacy-and-safety-in-ms-over-108-weeks-23-05-2020.html
https://pubmed.ncbi.nlm.nih.gov/41015666/
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Feature Evobrutinib Tolebrutinib

Notable Safety
Signals

Elevated Alanine Aminotransferase
(ALT) >3x ULN in 11.14% of patients;

requires liver monitoring [2].

Hepatotoxic effects are fewer than
Evobrutinib; elevated ALT >3x ULN in

3.67% of patients [2].

CNS Penetration &
Microglial
Modulation

Preclinical data suggest it can cross

the blood-brain barrier and may
modulate microglial activity [5] [6].

Suggested to potentially have better

effects on the central nervous system,
though not directly compared in trials

[1].

Detailed Safety and Efficacy Data

Beyond the direct comparison, here is a more detailed look at the profile of each drug based on the available

evidence.

Evobrutinib: The safety and efficacy data for Evobrutinib over 108 weeks come from a Phase II trial

and its open-label extension [4].

Efficacy: The 75 mg twice-daily dose showed the highest efficacy, maintaining a low
Annualized Relapse Rate (ARR) of 0.12 over 108 weeks. This is attributed to its ability to

maintain >95% BTK occupancy throughout the dosing period [4].
Safety: The drug was generally well-tolerated. The most notable safety finding was a transient

increase in liver aminotransferases (ALT, AST), which was typically restricted to the first 24
weeks of treatment and did not lead to serious clinical outcomes. No new safety signals

emerged during the long-term extension [4].

Tolebrutinib: The evidence for Tolebrutinib highlights its dose-dependent efficacy [1] [2].

Efficacy: A dose of 60 mg once daily was found to be optimal for reducing new gadolinium-

enhancing lesions and T2 lesion counts on MRI [1].
Safety: Tolebrutinib appeared to have a more favorable liver safety profile compared to

Evobrutinib in the meta-analysis, with a lower incidence of significant ALT elevation. Common
side effects included nasopharyngitis and mild gastrointestinal symptoms [1] [2].

Experimental Protocols from Key Studies
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The comparative data are derived from rigorous clinical trial methodologies. Below is an outline of the

experimental designs that generated the evidence.

Study Design for Systematic Review & Meta-Analysis [2]:

Objective: To evaluate the safety and efficacy of BTK inhibitors in patients with MS.
Databases Searched: PubMed, Cochrane CENTRAL, Scopus, and Web of Science.

Inclusion Criteria: RCTs comparing BTK inhibitors with placebo or other active medications in
MS patients, published up to May 5, 2025.

Data Analysis: Both traditional and network meta-analyses were performed. Outcomes
included changes in gadolinium-enhancing lesions, annualized relapse rate (ARR), and

new/enlarged T2 lesions, along with safety profiles.

Study Design for Phase II Evobrutinib Trial [3] [4]:

Objective: To assess the efficacy and safety of Evobrutinib in patients with relapsing MS over

24 weeks (primary analysis) and 108 weeks (including open-label extension).
Trial Design: Randomized, double-blind, placebo-controlled, and parallel active-treatment

(dimethyl fumarate) study.
Participants: Patients with relapsing forms of MS (relapsing-remitting and secondary-

progressive with relapses).
Dosing Regimens: Evobrutinib (25 mg QD, 75 mg QD, 75 mg BID), placebo, or open-label

dimethyl fumarate.
Primary Endpoint: Cumulative number of T1 gadolinium-enhancing lesions on brain MRI at

weeks 12, 16, 20, and 24.
Key Secondary Endpoints: Annualized relapse rate (ARR) at week 24 and safety.

Mechanism of Action: BTK Inhibition in
Neuroinflammation

BTK inhibitors represent a novel mechanism in MS treatment by targeting both peripheral B-cells and CNS-

resident microglia. The following diagram illustrates the proposed signaling pathway through which

Evobrutinib modulates neuroinflammation, based on preclinical studies [6].
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The diagram shows that in response to damage (like cerebral ischemia), the TLR4/Myd88 pathway is

activated, leading to the phosphorylation and activation of BTK. Active BTK then promotes the activation of

the transcription factor NF-κB, which drives the polarization of microglia towards a pro-inflammatory M1

phenotype. These M1 microglia release harmful pro-inflammatory cytokines. Evobrutinib enters the CNS

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-body-img
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


and covalently binds to BTK, inhibiting its activation and thereby dampening this entire neuroinflammatory

cascade [5] [6].

Key Insights for Researchers

Targeting Compartmentalized Inflammation: A key differentiator of BTK inhibitors from existing B-
cell-depleting therapies is their potential to cross the blood-brain barrier and suppress

compartmentalized inflammation within the central nervous system driven by microglia. This
addresses a major unmet need in treating progressive forms of MS [5].

Hepatotoxicity is a Class Effect: Liver enzyme elevation is observed with BTK inhibitors, but its
incidence and severity vary. Evobrutinib has a higher incidence of significant ALT elevation
compared to Tolebrutinib, necessitating strict monitoring protocols in clinical trials and practice [1]
[2].

Dosing Schedule is Critical for Efficacy: Clinical data for Evobrutinib strongly indicate that twice-
daily dosing is necessary to maintain sufficient BTK occupancy for maximal clinical efficacy. This is

a crucial consideration for future drug development and trial design [1] [4].

In summary, while both Evobrutinib and Tolebrutinib show promise as novel oral therapies for MS, they

have distinct efficacy and safety profiles. The ongoing Phase III trials for Evobrutinib will be critical in

providing definitive data on its long-term safety and clinical benefit, which will allow for a more conclusive

comparison with other agents in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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